molecular formula C9H7ClF2O3 B1406058 2-Chloro-4-(2,2-difluoroethoxy)benzoic acid CAS No. 1373865-81-6

2-Chloro-4-(2,2-difluoroethoxy)benzoic acid

Cat. No. B1406058
M. Wt: 236.6 g/mol
InChI Key: VKRMRVJTDJXMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-4-(2,2-difluoroethoxy)benzoic acid” is a chemical compound with the molecular formula C9H7ClF2O3. It contains a benzoic acid group (a benzene ring with a carboxylic acid functional group), a chloro group at the 2nd position, and a 2,2-difluoroethoxy group at the 4th position of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which confers aromaticity and stability. The electron-withdrawing chloro and difluoroethoxy groups would affect the electron density and reactivity of the benzene ring .


Chemical Reactions Analysis

As an aromatic carboxylic acid, this compound could undergo typical reactions of these functional groups, such as esterification or amide formation at the carboxylic acid group, or electrophilic aromatic substitution on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance solubility in polar solvents, while the benzene ring could enhance solubility in non-polar solvents .

Scientific Research Applications

Environmental Fate and Effects of Related Compounds

  • Degradation Processes and Environmental Stability: Studies have identified degradation products of closely related compounds, such as nitisinone, under various conditions, shedding light on their stability and environmental fate. These findings suggest the significance of understanding the degradation pathways for assessing the environmental impact of similar compounds, including 2-Chloro-4-(2,2-difluoroethoxy)benzoic acid (Barchańska et al., 2019).

Applications in Biological and Pharmaceutical Research

  • Pharmacological Potential of Structural Analogs: The review of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, compounds with structural similarities, highlights the potential for discovering new pharmacologically active molecules. These derivatives are of interest for their antimicrobial, antitumor, and anticoagulant properties, indicating a promising area for further exploration with 2-Chloro-4-(2,2-difluoroethoxy)benzoic acid as a structural scaffold (Hryhoriv et al., 2021).

Environmental and Health Safety of Related Chemicals

  • Environmental and Health Risks of Fluorinated Alternatives: The review on novel fluorinated alternatives, including polyfluoroalkyl substances (PFASs), addresses the urgent need for toxicological studies on such compounds. Given the comparable or more severe potential toxicity of these alternatives to legacy PFASs, there's a clear implication for assessing the safety of related chemicals, including 2-Chloro-4-(2,2-difluoroethoxy)benzoic acid, in both environmental and health contexts (Wang et al., 2019).

Safety And Hazards

The safety and hazards of a chemical compound depend on its specific physical and chemical properties. Generally, handling of chemical compounds requires appropriate safety measures to prevent exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and (if applicable) biological properties. It could potentially be used in the synthesis of other compounds, or as a reagent in chemical reactions .

properties

IUPAC Name

2-chloro-4-(2,2-difluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c10-7-3-5(15-4-8(11)12)1-2-6(7)9(13)14/h1-3,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRMRVJTDJXMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2,2-difluoroethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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